molecular formula C16H12N2 B088504 1,6-Diaminopyrene CAS No. 14923-84-3

1,6-Diaminopyrene

Cat. No. B088504
CAS RN: 14923-84-3
M. Wt: 232.28 g/mol
InChI Key: OWJJRQSAIMYXQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,6-Diaminopyrene is synthesized from 1,6-dinitropyrene, leveraging the nitroreductase enzymes' capability to produce electrophilic species from the nitro groups. This process has been characterized and evaluated for its mutagenic response in specific strains of Salmonella typhimurium, but only in the presence of an S9 mix, highlighting the specificity of the synthesis process (Ashby et al., 1983).

Molecular Structure Analysis

The molecular structure of 1,6-Diaminopyrene has been extensively studied through various spectroscopic and crystallographic techniques. Notably, the 1,6-Diaminopyrene-p-chloranil complex exhibits distinctive physical properties based on the solvent from which it is crystallized, indicating the impact of molecular structure on its physical attributes. These differences in structure are discernible through X-ray diffraction, electronic spectrum, vibrational spectrum, and electrical resistivity analyses (Koizumi & Matsunaga, 1972).

Chemical Reactions and Properties

1,6-Diaminopyrene participates in various chemical reactions forming charge-transfer complexes with notable electron acceptors like p-chloranil, p-bromanil, and 2,5-dibromo-3,6-dichloro-p-benzoquinone. These complexes demonstrate unusual electrical properties despite their almost neutral ground state, attributed to their mixed-stacked structures. Such properties are essential for understanding the chemical behavior and potential applications of 1,6-Diaminopyrene in electronic materials (Fujinawa et al., 1997).

Physical Properties Analysis

The polymorphism and physical properties of 1,6-Diaminopyrene complexes have been a subject of study, revealing significant insights into their solid-state behavior. The electrical resistivity and structural changes under different conditions (such as compression or heat treatment) indicate the complex's ability to transition between conductive and insulating states. This behavior underscores the potential of 1,6-Diaminopyrene in the development of novel materials with adjustable electrical properties (Goto et al., 1996).

Chemical Properties Analysis

The chemical properties of 1,6-Diaminopyrene, particularly its ability to form charge-transfer complexes, highlight its role as a strong electron donor. This characteristic is crucial for its interactions with various electron acceptors, leading to the formation of complexes with unique electrical properties. The study of these complexes provides valuable information on the chemical versatility and potential applications of 1,6-Diaminopyrene in electronic and photonic devices (Tsuinabe et al., 1996).

Scientific Research Applications

Application in Energy Storage Devices

  • Summary of the Application : 1,6-Diaminopyrene (DAP) has been used to modify reduced graphene oxide materials (DAPrGOs) for the application of supercapacitors in alkaline electrolyte . Supercapacitors are energy storage devices that can deliver electrical energy very quickly, thus giving high power density and are indispensable supplements to batteries .
  • Methods of Application : DAPrGOs were synthesized via a facile solvothermal reaction method . The DAPrGO1 electrode showed distinctly better performance compared with the pristine rGO .
  • Results or Outcomes : The DAPrGO1 electrode showed a performance of 397.63 F g 1 vs. 80.29 F g 1 of pristine rGO at 0.5 A g 1 with small charge transfer resistance . When a symmetric device was fabricated using DAPrGO1 as the active material, it exhibited a high capacitance of 82.70 F g 1 at 0.5 A g 1 with an energy density of 25.84 W h kg 1 at a power density of 375 W kg 1, and even offered a high power density of 7500 W kg 1 (18.71 W h kg 1) at 10 A g 1 .

Application in Mutagenicity Studies

  • Summary of the Application : 1,6-Diaminopyrene has been synthesized and used to study its mutagenic response in strain TA98 of Salmonella typhimurium .
  • Methods of Application : The mutagenic response of 1,6-Diaminopyrene was evaluated in the presence of S9 mix .
  • Results or Outcomes : 1,6-Diaminopyrene elicited a mutagenic response in strain TA98 of Salmonella typhimurium, but only when evaluated in the presence of S9 mix . The active dose-range of the diamino compound was 10 4 times higher than that of the parent dinitro compound .

Application in Charge-Transfer Complex

  • Summary of the Application : 1,6-Diaminopyrene has been used in the formation of a charge-transfer complex with p-chloranil (DAP-CHL). Charge-transfer complexes are significant in the field of electronics as they exhibit unusual electrical properties .
  • Results or Outcomes : The DAP-CHL charge-transfer complex exhibits two polymorphs and their unusual electrical properties .

Safety And Hazards

1,6-Diaminopyrene is harmful if swallowed and causes skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 1,6-Diaminopyrene are not explicitly mentioned in the search results, there is a call for future investigations to specifically state details regarding measurement techniques, manipulation of samples, and structure of the polymers .

properties

IUPAC Name

pyrene-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJJRQSAIMYXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164203
Record name 1,6-Diaminopyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diaminopyrene

CAS RN

14923-84-3
Record name 1,6-Diaminopyrene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diaminopyrene
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Record name 1,6-Diaminopyrene
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Record name 1,6-Diaminopyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
PL Kronick, H Scott, MM Labes - The Journal of Chemical Physics, 1964 - pubs.aip.org
The absorption spectra of solid complexes of 1,6‐diaminopyrene with quinones exhibiting high electrical conductivity show them to be mostly radical‐ion salts. The mole fractions of …
Number of citations: 32 pubs.aip.org
J Ashby, D Paton, P Wilcox, JM Parry - Carcinogenesis, 1983 - academic.oup.com
6-Dinitropyrene elicits a potent mutagenic response in a range of microorganisms in the absence of auxiliary metabolism (S9 mix). This activity is considered to be dependent upon …
Number of citations: 4 academic.oup.com
T Amano, H Kuroda, H Akamatu - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
Polarized absorption spectra were observed on the single crystals of molecular compounds which involve 1,6-diaminopyrene as electron donor and p-chloranil, p-bromanil, p-iodanil, …
Number of citations: 7 www.journal.csj.jp
T Tsuinabe, H Goto, T Fujinawa, H Asahi… - … Crystals and Liquid …, 1996 - Taylor & Francis
6-Diaminopyrene (DAP) is a strong electron donor which can form charge-transfer complexes with many electron acceptors. When the acceptor is TCNQ, a highly conducting crystal …
Number of citations: 9 www.tandfonline.com
H Scott, PL Kronick, P Chairge… - The Journal of Physical …, 1965 - ACS Publications
Aa~ n—Ba~ m relating the potential energy,, of a pair of mer-cury atoms to their distance, a, apart have been determined fromfamiliar physicochemical properties of the liquid. 1 The …
Number of citations: 14 pubs.acs.org
S Koizumi, Y Matsunaga - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
The 1,6-diaminopyrene-p-chloranil complex is dark blue when crystallized from chloroform and brown when crystallized from benzene. These two substances are distinctly different in X-…
Number of citations: 9 www.journal.csj.jp
JA Bertrand, JA Kelley - Journal of the American Chemical Society, 1966 - ACS Publications
RNHr-+ reducían!—> RNH>+ hr(2) where RNH2 represents an aromatic amine. The compound used in the present study was 1, 6-diamino-pyrene. Cyclicvoltammetry indicated two …
Number of citations: 106 pubs.acs.org
H Goto, T Fujinawa, H Asahi, T Inabe… - Bulletin of the …, 1996 - journal.csj.jp
A combination of 1,6-diaminopyrene and p-chloranil gives two kinds of 1 : 1 charge-transfer complex crystals from a benzene solution. The α-form is triclinic, space group , a = 8.963(1), …
Number of citations: 16 www.journal.csj.jp
T Fujinawa, H Goto, T Naito, T Inabe… - Bulletin of the …, 1999 - journal.csj.jp
Two polymorphs of 1 : 1 charge-transfer complexes of DAP–BRL were grown from a benzene solution. The γ-form is triclinic, space group P1-, a = 16.53(1), b = 17.80(1), c = 8.235(5) Å, …
Number of citations: 8 www.journal.csj.jp
N Ueda, B Natsume, K Yanagiuchi, Y Sakata… - Bulletin of the …, 1983 - journal.csj.jp
New π-donors containing a pyrene or a tetrahydropyrene ring were synthesized by means of a unique transannular reaction of the corresponding [2.2]metacylcophane derivatives. The …
Number of citations: 18 www.journal.csj.jp

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